molecular formula C11H18N2O3 B2680591 N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide CAS No. 2094848-87-8

N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide

Cat. No. B2680591
CAS RN: 2094848-87-8
M. Wt: 226.276
InChI Key: VMJGAWIZTYOKRM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide” is a complex organic compound. It likely contains an oxolane (a five-membered ring with four carbon atoms and one oxygen atom), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a prop-2-enamido group (a propene group attached to an amide group). The presence of these functional groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an oxolane ring with various functional groups attached. These groups will influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the compound would likely be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without more context, it’s difficult to determine the specific mechanism of action of this compound. If it’s a drug, its mechanism would depend on how it interacts with biological systems. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for this information .

Future Directions

The future directions for research on this compound would depend on its applications. It could be studied for potential uses in medicine, materials science, or as a reagent in chemical reactions .

properties

IUPAC Name

N,N-dimethyl-5-[(prop-2-enoylamino)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-10(14)12-7-8-5-6-9(16-8)11(15)13(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJGAWIZTYOKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(O1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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